4-(4-(4-フルオロフェニル)ピペラジン-1-イル)-6-メチル-3-トシルキノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

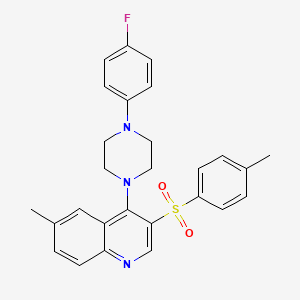

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a tosyl group attached to a quinoline core

科学的研究の応用

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline has a wide range of scientific research applications:

作用機序

- Specifically, our previous study has shown that this compound, known as FPMINT, is more selective for ENT2 than ENT1 .

- FPMINT affects nucleoside uptake by ENTs. It reduces the maximum velocity (Vmax) of H-uridine uptake without altering the Michaelis constant (Km).

- Importantly, FPMINT’s inhibitory effect cannot be washed out, indicating its irreversible nature .

Target of Action

Mode of Action

Biochemical Pathways

生化学分析

Biochemical Properties

It is known that similar compounds have shown interactions with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

化学反応の分析

Types of Reactions

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

類似化合物との比較

Similar Compounds

Similar compounds include other quinoline derivatives with varying substituents on the quinoline and piperazine rings. Examples include:

- 4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl(cyclohexyl)methanone hydrochloride

- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine .

Uniqueness

What sets 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline apart is its unique combination of a fluorophenyl group, a piperazine ring, and a tosyl group on a quinoline core. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

The compound 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline is a synthetic derivative with potential therapeutic applications. This article delves into its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and comparative efficacy against other compounds.

Chemical Structure and Properties

The chemical structure of 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline can be represented as follows:

- Molecular Formula : C22H24F1N3O2S

- Molecular Weight : 413.51 g/mol

This compound features a piperazine ring, which is known for its role in enhancing the bioavailability and pharmacological profile of various drugs.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that compounds with similar piperazine moieties often exhibit inhibitory effects on enzymes such as tyrosinase (TYR), which is critical in melanin biosynthesis.

Inhibition of Tyrosinase

Recent studies have shown that derivatives of piperazine, particularly those containing fluorinated phenyl groups, demonstrate significant inhibition of TYR. For instance, a related compound, 4-(4-fluorobenzyl)piperazin-1-ylmethanone , exhibited an IC50 value of 0.18 µM, indicating potent activity against TYR compared to the reference compound kojic acid (IC50 = 17.76 µM) . This suggests a potential application in treating hyperpigmentation disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline and its derivatives:

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline | Tyrosinase | TBD | Current Study |

| 4-(4-fluorobenzyl)piperazin-1-ylmethanone | Tyrosinase | 0.18 | |

| Kojic Acid | Tyrosinase | 17.76 |

Note : The IC50 value for the primary compound is yet to be determined (TBD) through ongoing research.

Case Studies and Research Findings

Several studies have explored the biological implications of piperazine derivatives:

- Antimelanogenic Effects : A study demonstrated that certain piperazine derivatives could exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. This highlights their potential as therapeutic agents for skin disorders related to pigmentation .

- Binding Affinity Studies : Molecular docking studies have suggested that these compounds bind effectively to the active sites of TYR, facilitating competitive inhibition. This mechanism is crucial for developing targeted therapies for conditions like melasma and age spots .

- Comparative Efficacy : In comparative studies with other known inhibitors, compounds featuring the piperazine structure have shown enhanced efficacy due to their structural modifications, particularly the introduction of fluorinated aromatic groups .

特性

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-19-3-10-23(11-4-19)34(32,33)26-18-29-25-12-5-20(2)17-24(25)27(26)31-15-13-30(14-16-31)22-8-6-21(28)7-9-22/h3-12,17-18H,13-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSHRRFKOHIBAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。